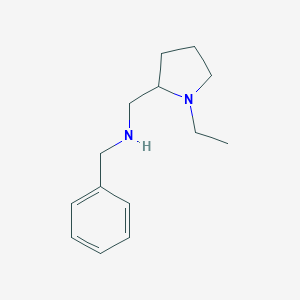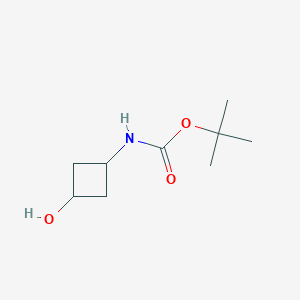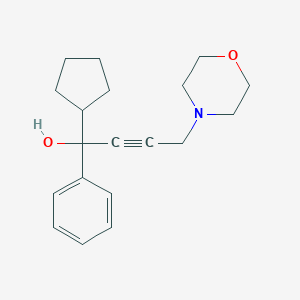
3-Amino-2-(3-chlorophenyl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2-(3-chlorophenyl)quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(3-chlorophenyl)quinazolin-4(3H)-one typically involves the condensation of 3-chloroaniline with anthranilic acid derivatives under specific reaction conditions. One common method includes the use of a dehydrating agent such as phosphorus oxychloride to facilitate the cyclization process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs. Additionally, the purification of the final product is achieved through crystallization or chromatographic techniques to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-2-(3-chlorophenyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different substituents.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The amino and chloro groups on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinazolinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include a variety of substituted quinazolinones, each with distinct chemical and biological properties. These derivatives are often explored for their potential therapeutic applications.
Applications De Recherche Scientifique
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex quinazolinone derivatives.
Biology: It has shown promise in biological assays for its potential antimicrobial and anticancer activities.
Medicine: Research has indicated its potential as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: The compound is used in the development of novel materials and as a precursor in the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism of action of 3-Amino-2-(3-chlorophenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of kinases or other signaling proteins, thereby modulating cellular processes such as proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Chlorophenyl)quinazolin-4(3H)-one: Lacks the amino group at the 3-position, which may result in different biological activities.
3-Amino-2-phenylquinazolin-4(3H)-one: Lacks the chloro substituent on the phenyl ring, which can influence its chemical reactivity and biological properties.
3-Amino-2-(4-chlorophenyl)quinazolin-4(3H)-one: The position of the chloro substituent is different, potentially affecting its interaction with molecular targets.
Uniqueness
3-Amino-2-(3-chlorophenyl)quinazolin-4(3H)-one is unique due to the presence of both the amino and chloro groups, which contribute to its distinct chemical reactivity and potential biological activities. The specific arrangement of these substituents allows for unique interactions with molecular targets, making it a valuable compound for further research and development.
Propriétés
IUPAC Name |
3-amino-2-(3-chlorophenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O/c15-10-5-3-4-9(8-10)13-17-12-7-2-1-6-11(12)14(19)18(13)16/h1-8H,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVICHDPWQXYHQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC(=CC=C3)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B346112.png)
![1-[2-methyl-5-(propan-2-yl)benzyl]-1H-indole-2,3-dione](/img/structure/B346133.png)






![1-Cyclopentyl-4-[ethyl(propan-2-yl)amino]-1-phenylbut-2-yn-1-ol](/img/structure/B346189.png)

![6-[2-(2-methoxyphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B346212.png)

